Salicylaldehyde imine

Catalog No.
S587768
CAS No.
3117-61-1
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde imine

CAS Number

3117-61-1

Product Name

Salicylaldehyde imine

IUPAC Name

2-methanimidoylphenol

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h1-5,8-9H

InChI Key

BPELEZSCHIEMAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=N)O

Canonical SMILES

C1=CC=C(C(=C1)C=N)O

Description

The exact mass of the compound Salicylaldehyde imine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Salicylaldehyde imine, also known as salicylaldehyde-derived imine, is a compound formed from the reaction of salicylaldehyde with primary amines. This compound is characterized by the presence of an imine functional group (C=NC=N) linked to a salicylaldehyde moiety, which consists of a benzene ring with both hydroxyl and aldehyde substituents. The unique feature of salicylaldehyde imine is its ability to engage in intramolecular hydrogen bonding due to the proximity of the hydroxyl and imine groups, which contributes to its stability and distinct chemical properties .

, including:

  • Formation of Coordination Complexes: Salicylaldehyde imine acts as a flexible ligand for transition metals, forming coordination complexes with elements from groups 13 and 14 .
  • Reversible Imine Formation: The imine can revert to its aldehyde and amine components under certain conditions, demonstrating dynamic behavior in solution .
  • Condensation Reactions: The compound can participate in further condensation reactions with other nucleophiles, leading to the formation of more complex structures .

Salicylaldehyde imine and its derivatives exhibit various biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show effectiveness against bacterial strains, making them candidates for pharmaceutical applications.
  • Antioxidants: The presence of hydroxyl groups in salicylaldehyde imine contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress .
  • Ligands in Biochemical Studies: Salicylaldehyde imines are utilized in coordination chemistry to study metal-ligand interactions relevant to biological systems.

Several methods exist for synthesizing salicylaldehyde imine:

  • Direct Condensation: Reacting salicylaldehyde with primary amines under mild conditions typically yields salicylaldehyde imine. This reaction can occur in various solvents or even in aqueous media, facilitated by intramolecular hydrogen bonding that stabilizes the product .
  • Use of Catalysts: Employing acid or base catalysts can enhance the reaction rate and yield during the synthesis process.
  • Alternative Routes: Other synthetic pathways include using salicylaldehyde derivatives or modifying existing amines to introduce functional groups that enhance reactivity .

Salicylaldehyde imine has several applications across different fields:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes used in catalysis and material science.
  • Pharmaceuticals: The biological properties of its derivatives make them candidates for drug development, particularly in antimicrobial and antioxidant therapies.
  • Organic Synthesis: Salicylaldehyde imines are useful intermediates in organic synthesis, facilitating the construction of complex organic molecules through further reactions .

Studies on salicylaldehyde imine have focused on its interaction with various metal ions and other ligands. These interactions often reveal insights into:

  • Stability of Metal Complexes: The strength and nature of bonding between salicylaldehyde imine and metal ions can be influenced by factors such as pH and solvent polarity.
  • Dynamic Behavior: The reversible nature of imine formation allows for studies on kinetic parameters and thermodynamic stability in coordination complexes .

Salicylaldehyde imine shares structural features with several related compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
3-HydroxybenzaldehydeHydroxyl group at position 3Lacks intramolecular hydrogen bonding
4-HydroxybenzaldehydeHydroxyl group at position 4Similar reactivity but different coordination properties
SalicylaldoximeDerived from salicylaldehyde with hydroxylamineExhibits different biological activities
Salicylic AcidContains a carboxylic acid groupMore acidic; used in anti-inflammatory applications
SalicylanilideImine derived from salicylaldehyde and anilineShows distinct biological activity compared to salicylaldehyde imine

Salicylaldehyde imine's unique property lies in its internal hydrogen bonding capability, which influences its stability and reactivity compared to other hydroxybenzaldehydes . This characteristic allows it to function effectively as a ligand in coordination chemistry while also participating in diverse

XLogP3

1.3

Other CAS

3117-61-1

Dates

Modify: 2024-02-18

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